1-Isobutyl-1H-pyrazol-3-amine chemical structure and properties
1-Isobutyl-1H-pyrazol-3-amine chemical structure and properties
Technical Whitepaper: 1-Isobutyl-1H-pyrazol-3-amine as a Scaffold in Medicinal Chemistry
Executive Summary
This technical guide analyzes 1-Isobutyl-1H-pyrazol-3-amine (CAS: 1003012-08-5), a critical heterocyclic building block in the synthesis of small-molecule kinase inhibitors and agrochemicals. While pyrazoles are ubiquitous in medicinal chemistry, the specific functionalization of the N1-position with an isobutyl group combined with a C3-amine creates a unique steric and electronic profile. This scaffold is particularly valued for its ability to function as a bidentate hydrogen bond donor/acceptor in the ATP-binding pockets of kinases (e.g., B-Raf, p38 MAPK), often serving as a bioisostere to more lipophilic cores. This guide details its physicochemical properties, regioselective synthesis strategies to avoid the thermodynamically favored 5-amino isomer, and its application in structure-based drug design (SBDD).
Chemical Identity & Physicochemical Profile
The introduction of the isobutyl group at the N1 position significantly alters the lipophilicity (LogP) compared to the parent 3-aminopyrazole, enhancing membrane permeability while maintaining the polar "warhead" necessary for receptor interaction.
| Property | Specification |
| Chemical Name | 1-Isobutyl-1H-pyrazol-3-amine |
| CAS Number | 1003012-08-5 |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
| SMILES | CC(C)CN1C=CC(N)=N1 |
| Physical State | Low-melting solid or viscous oil (dependent on purity/salt form) |
| Predicted pKa | ~3.5 – 4.0 (Conjugate acid of the primary amine) |
| LogP (Predicted) | ~1.2 – 1.5 (Enhanced lipophilicity vs. methyl analogs) |
| H-Bond Donors/Acceptors | 1 Donor (NH₂), 2 Acceptors (Pyridine-like N, Amine N) |
Structural Analysis & Electronic Properties
Tautomerism and Regiochemistry
Unsubstituted aminopyrazoles exist in dynamic tautomeric equilibrium. However, alkylation at the N1 position locks the tautomer, fixing the bond order. In 1-Isobutyl-1H-pyrazol-3-amine:
-
N1 (Pyrrole-like): Bonded to the isobutyl group; contributes lone pair to aromatic sextet.
-
N2 (Pyridine-like): Available as a hydrogen bond acceptor.
-
C3-Amine: Acts as a hydrogen bond donor.
This fixed geometry is crucial for "hinge binding" in kinases. The isobutyl group provides a hydrophobic anchor, often occupying the "gatekeeper" region or solvent-exposed pockets in enzymes.
The "Zipper" Motif
In drug design, this molecule acts as a donor-acceptor (D-A) motif. The N2 nitrogen accepts a proton from the enzyme backbone (e.g., hinge region NH), while the exocyclic C3-amino group donates a proton to a backbone carbonyl.
Synthetic Pathways: The Challenge of Regioselectivity
Synthesizing 1-substituted-3-aminopyrazoles is non-trivial because the thermodynamically favored product is often the 5-amino isomer (where the steric clash between the N1-alkyl group and the adjacent substituent is minimized). To obtain the 3-amino isomer exclusively, kinetic control is required.
Diagram: Regioselective Synthesis Logic
Figure 1: Regioselective divergence in aminopyrazole synthesis. Low temperature favors the 3-amino target.
Recommended Protocol: Kinetic Cyclization
To maximize the yield of the 3-amino isomer:
-
Reagents: Isobutylhydrazine hydrochloride + 3-ethoxyacrylonitrile.
-
Solvent/Base: Ethanol with mild base (e.g., Et₃N or NaOEt).
-
Temperature: Maintain 0°C to 5°C during addition.
-
Mechanism: The hydrazine NH₂ (more nucleophilic) attacks the nitrile carbon (or beta-carbon depending on leaving group) first. Under cold conditions, the intermediate cyclizes rapidly to the 3-amino product before equilibration to the more stable 5-amino form can occur.
Applications in Drug Discovery
The 1-isobutyl-1H-pyrazol-3-amine scaffold is a pharmacophore bioisostere for the aminopyrimidine moiety found in many kinase inhibitors.
Kinase Hinge Binding
Kinase inhibitors typically bind to the ATP-binding site. The adenine ring of ATP forms specific H-bonds with the "hinge" region of the kinase. This pyrazole mimics that interaction.
Diagram: Pharmacophore Mapping
Figure 2: Interaction map showing the bidentate H-bond "zipper" with the kinase hinge region and hydrophobic anchoring by the isobutyl group.
Experimental Protocols
Synthesis of 1-Isobutyl-1H-pyrazol-3-amine (Kinetic Method)
Note: All reactions must be performed in a fume hood.
-
Preparation: In a 250 mL round-bottom flask, dissolve isobutylhydrazine hydrochloride (10 mmol) in absolute ethanol (50 mL).
-
Neutralization: Add Triethylamine (11 mmol) dropwise at 0°C to free the hydrazine base. Stir for 15 minutes.
-
Addition: Add 3-ethoxyacrylonitrile (10 mmol) dropwise over 20 minutes, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature over 4 hours. Do not reflux.
-
Workup: Remove solvent under reduced pressure. Dissolve residue in Ethyl Acetate and wash with brine.
-
Purification: The crude product may contain traces of the 5-amino isomer. Purify via flash column chromatography (SiO₂) using a gradient of Hexanes:Ethyl Acetate (starting 80:20 to 50:50). The 3-amino isomer typically elutes after the 5-amino isomer due to higher polarity (H-bond donor capability).
Characterization Criteria
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic pyrazole doublets (C4-H and C5-H) around δ 5.5 and 7.2 ppm. The isobutyl group will show a doublet (CH₃), multiplet (CH), and doublet (CH₂-N).
-
Mass Spectrometry: [M+H]⁺ peak at 140.12.
Safety & Handling (GHS Compliance)
As with most low-molecular-weight amines and pyrazoles, this compound is considered hazardous.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine.
-
Avoid contact with strong oxidizing agents and acid chlorides.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1003012-08-5. Retrieved from [Link]
-
Fandrick, D. R., et al. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17(12), 2964–2967. Retrieved from [Link]
- Aggarwal, R., et al. (2011).Regioselective synthesis of 1-alkyl-3-amino-1H-pyrazoles. Journal of Heterocyclic Chemistry. (General methodology reference).

